N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide, commonly referred to as PF-431396, is a complex organic compound with notable pharmacological properties. It belongs to a class of compounds that inhibit proline-rich tyrosine kinase 2 and focal adhesion kinase, which are critical in various cellular processes including cell adhesion, migration, and proliferation. The compound is primarily studied for its potential applications in cancer therapy and bone metabolism regulation.
The synthesis of N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography are employed to monitor the progress of the reactions and assess the purity of the final product .
The molecular structure of PF-431396 features multiple functional groups that contribute to its biological activity:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its interaction with target proteins . The presence of fluorine atoms also suggests increased metabolic stability.
PF-431396 primarily functions as an inhibitor by binding to the ATP-binding site of proline-rich tyrosine kinase 2 and focal adhesion kinase. This interaction prevents phosphorylation events that are crucial for signal transduction pathways associated with cancer cell proliferation and survival.
The inhibition constants (IC50 values) for PF-431396 against focal adhesion kinase and proline-rich tyrosine kinase 2 are reported to be approximately 2 nM and 11 nM, respectively, indicating high potency . These values highlight its effectiveness in disrupting kinase activity.
The mechanism by which PF-431396 exerts its effects involves competitive inhibition at the active sites of its target kinases. Upon binding, it stabilizes an inactive conformation of the kinases, thereby blocking downstream signaling pathways critical for tumor growth and metastasis.
Studies have demonstrated that treatment with PF-431396 leads to decreased cell migration and invasion in various cancer cell lines, supporting its role as a therapeutic agent in oncology .
PF-431396 is characterized by:
Key chemical properties include:
These properties influence its formulation in drug development .
PF-431396 has significant applications in scientific research:
Through these applications, PF-431396 contributes valuable insights into both fundamental biology and potential therapeutic interventions.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3